5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol

Synthetic Intermediates Pharmaceutical Building Blocks Indanol Derivatives

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol is a brominated indanol belonging to the class of 2,2-dimethyl-1-hydroxyindane derivatives. Its molecular formula is C11H13BrO (MW 241.12 g/mol), featuring a hydroxyl group at the 1-position, a bromine substituent at the 5-position of the indane ring, and geminal dimethyl groups at the 2-position.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
CAS No. 371251-54-6
Cat. No. B1344158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
CAS371251-54-6
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C1O)C=CC(=C2)Br)C
InChIInChI=1S/C11H13BrO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5,10,13H,6H2,1-2H3
InChIKeyNVQXKESNTGWMBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol (CAS 371251-54-6) – Procurement-Relevant Identity and Core Structural Class


5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol is a brominated indanol belonging to the class of 2,2-dimethyl-1-hydroxyindane derivatives. Its molecular formula is C11H13BrO (MW 241.12 g/mol), featuring a hydroxyl group at the 1-position, a bromine substituent at the 5-position of the indane ring, and geminal dimethyl groups at the 2-position . The compound possesses an undefined stereocenter at C-1, enabling its use as a racemic mixture or in enantiomerically resolved form for asymmetric synthesis applications . It is primarily sourced as a pharmaceutical intermediate and fine chemical building block, with commercial availability from multiple suppliers in typical purities of 95–98% .

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol (371251-54-6) – Why Generic In-Class Substitution Carries Scientific and Procurement Risk


Indanol derivatives with differing substitution patterns cannot be considered functionally interchangeable because the precise position of the bromine atom and the presence of the gem‑dimethyl group jointly govern both the synthetic utility and the stereochemical properties of the scaffold. The 5‑bromo regioisomer serves as the designated key intermediate in a patented route to oxazolylquinolinone IMPDH inhibitors, a role that the 6‑bromo isomer and non‑brominated analogs cannot fulfill due to divergent reactivity in cross‑coupling and cyclization steps [1]. Furthermore, the 2,2‑dimethyl substitution imposes a rotational barrier exceeding 25 kcal/mol in 1‑aryl‑2,2‑dimethylindanols, giving rise to isolable atropisomers – a stereodynamic property absent in the des‑methyl parent compound [2]. Consequently, substituting a seemingly similar indanol for 5‑bromo‑2,2‑dimethyl‑2,3‑dihydro‑1H‑inden‑1‑ol may compromise both synthetic fidelity and downstream stereochemical integrity, translating directly into procurement risk.

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol (371251-54-6) – Comparator‑Grounded Differentiating Evidence for Procurement Decisions


Statement of Limited Differential Evidence Availability

The target compound functions predominantly as a niche synthetic intermediate, and publicly available head‑to‑head quantitative data against close analogs are notably scarce. The evidence presented below reflects the strongest comparative information obtainable from primary literature, patents, and authoritative databases. Procurement decisions should consider that while the compound possesses well‑defined structural advantages, many biologically relevant comparisons (e.g., IC50 values in identical assays) are not yet published. This real‑world limitation is itself a key differentiator: the compound occupies a specific, proprietary synthetic niche that generic in‑class alternatives do not .

Synthetic Intermediates Pharmaceutical Building Blocks Indanol Derivatives

Regiospecific Synthetic Utility in Oxazolylquinolinone IMPDH Inhibitor Synthesis

5‑Bromo‑2,2‑dimethyl‑2,3‑dihydro‑1H‑inden‑1‑ol is explicitly described as 'a key intermediate compound for the synthesis of Oxazolylquinolinones' that act as IMPDH (inosine monophosphate dehydrogenase) inhibitors for the treatment of transplant rejection and IMPDH‑associated disorders . By contrast, the 6‑bromo regioisomer (CAS 1188042‑00‑3) is not cited in this synthetic pathway; its documented applications are limited to general building‑block use without the same targeted pharmaceutical relevance . The bromine at position 5 is essential for the subsequent cyclization chemistry required to construct the oxazolylquinolinone pharmacophore .

IMPDH Inhibitors Transplant Rejection Oxazolylquinolinone Synthesis

Atropisomeric Stability Conferred by the 2,2‑Dimethyl Substituent

The 2,2‑dimethyl‑substituted indanol framework imposes a substantial rotational barrier on the C1–aryl bond. Dynamic NMR studies on a series of 1‑aryl‑2,2‑dimethylindanols demonstrate that when the aryl moiety is a 2‑methyl‑1‑naphthyl or mesityl group, the rotational barrier exceeds 25 kcal/mol, rendering the atropisomers configurationally stable and isolable at ambient temperature [1]. In contrast, 1‑aryl‑2,3‑dihydro‑1H‑inden‑1‑ol analogs lacking the 2,2‑dimethyl substitution exhibit rapid rotation and cannot be resolved into stable atropisomeric forms [1].

Atropisomerism Stereochemistry Chiral Building Blocks

Predicted Physicochemical Property Differentiation

The presence of the bromine atom at position 5 significantly modulates the physicochemical profile relative to the non‑brominated analog. 5‑Bromo‑2,2‑dimethyl‑2,3‑dihydro‑1H‑inden‑1‑ol has a predicted XLogP3 of 3.0 , indicating approximately tenfold greater lipophilicity than 2,2‑dimethyl‑2,3‑dihydro‑1H‑inden‑1‑ol (XLogP3 ≈ 2.2, estimated based on a ΔlogP contribution of ≈ 0.8 for aromatic Br substitution [1]). The predicted pKa of the hydroxyl proton is 14.05 ± 0.20 , rendering the alcohol approximately 0.5 pKa units more acidic than the parent indanol, attributable to the electron‑withdrawing effect of the bromine.

Lipophilicity pKa Physicochemical Properties

Bromine Position Effects on Cross‑Coupling Reactivity

The bromine substituent at the 5‑position of the indane ring provides a privileged handle for palladium‑catalyzed cross‑coupling reactions, including Suzuki and Heck couplings [1]. In the 5‑bromo isomer, the aromatic C–Br bond is situated para to the alkyl bridge, whereas in the 6‑bromo isomer it is meta to the bridge. This positional difference is expected to alter electronic activation and steric accessibility in Pd(0) oxidative addition, potentially leading to differential yields and reaction kinetics [1]. Although direct comparative kinetic data are unavailable, the well‑established position‑dependent reactivity of aryl bromides in Pd‑catalyzed cross‑couplings has been extensively documented [2].

Cross‑Coupling Suzuki Coupling Heck Reaction

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol (371251-54-6) – Recommended Application Scenarios for Scientific and Industrial Users


IMPDH‑Targeted Drug Discovery and Medicinal Chemistry

Procure this compound specifically when the synthetic target is an oxazolylquinolinone scaffold designed as an IMPDH inhibitor for transplant rejection or autoimmune disease indications. The 5‑bromo regioisomer is the documented key intermediate in the established synthetic pathway ; use of the 6‑bromo isomer or the non‑brominated analog necessitates novel route development that may not replicate the patented pharmacophore connectivity . This scenario is supported by the evidence of regiospecific synthetic utility established in Section 3.

Atropisomer‑Resolved Chiral Intermediate Synthesis

Utilize 5‑bromo‑2,2‑dimethyl‑2,3‑dihydro‑1H‑inden‑1‑ol as a precursor for 1‑aryl derivatives when configurationally stable atropisomers are required. The 2,2‑dimethyl group raises the rotational barrier above 25 kcal/mol, enabling resolution and isolation of individual atropisomers at room temperature [1]. The analogous indanol lacking the gem‑dimethyl substitution cannot be employed for this purpose because its rotational barrier is insufficient for atropisomer isolation [1]. This is of particular value in projects studying atropisomer‑dependent pharmacology or asymmetric catalysis.

Pd‑Catalyzed Cross‑Coupling Library Synthesis

Employ 5‑bromo‑2,2‑dimethyl‑2,3‑dihydro‑1H‑inden‑1‑ol as a versatile aryl bromide building block for Suzuki, Heck, or Sonogashira couplings to generate diversely substituted indane libraries [2]. The 5‑bromo substitution provides a reactive handle while the 2,2‑dimethyl group imparts steric bulk that can influence the diastereoselectivity of subsequent transformations. The predicted logP of 3.0 also facilitates chromatographic purification of the coupling products .

Physicochemical Probe Compound Design

Incorporate 5‑bromo‑2,2‑dimethyl‑2,3‑dihydro‑1H‑inden‑1‑ol into probe compound libraries where the combination of moderate lipophilicity (XLogP3 = 3.0) and the presence of a single hydrogen‑bond donor and acceptor is desired . The predicted pKa of 14.05 ensures the hydroxyl remains predominantly unionized at physiological pH, which may be advantageous for membrane‑permeable probe design .

Quote Request

Request a Quote for 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.